Dimethyl 4-oxopentan-2-yl phosphite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137837-43-5 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
dimethyl 4-oxopentan-2-yl phosphite |
InChI |
InChI=1S/C7H15O4P/c1-6(8)5-7(2)11-12(9-3)10-4/h7H,5H2,1-4H3 |
InChI Key |
CVLCMLLEVGZLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)OP(OC)OC |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Dimethyl 4 Oxopentan 2 Yl Phosphite and Its Analogs
Intramolecular Cyclization Reactions
The presence of a carbonyl group and a phosphite (B83602) moiety within the same molecule creates a scaffold primed for intramolecular cyclization. These reactions are synthetically valuable as they provide a direct route to five-membered phosphorus-containing heterocycles.
Formation of 1,2-Oxaphosphaheterocycles (e.g., 1,2-Oxaphospholane (B8521427) 2-Oxides, γ-Phostones, γ-Phostines)
Dimethyl 4-oxopentan-2-yl phosphite and its analogs serve as key precursors for the synthesis of 1,2-oxaphosphaheterocycles. These five-membered rings, which are phosphorus analogs of lactones, are also known by the trivial names γ-phostones (for phosphonates) and γ-phostines (for phosphinates). researchgate.net The intramolecular reaction of γ-keto phosphites leads to the formation of 1,2-oxaphospholane 2-oxides. For instance, the cyclization of this compound would yield 2-methoxy-5-methyl-5-vinyl-1,2-oxaphospholane 2-oxide, though specific examples directly from this starting material are part of broader synthetic strategies. researchgate.net
The general transformation involves the conversion of a linear γ-keto phosphite into a cyclic phosphonate (B1237965). This process is a powerful method for constructing P-containing heterocycles, which are important motifs in biologically active compounds. researchgate.net
Mechanistic Investigations of Cyclization Pathways
The mechanism for the intramolecular cyclization of a γ-keto phosphite like this compound is proposed to proceed through a pathway analogous to the Perkow reaction, followed by cyclization. The initial step involves the nucleophilic attack of the trivalent phosphorus atom on the carbonyl carbon of the keto group. This attack forms a zwitterionic phosphorane intermediate.
Intermolecular Addition Reactions
The phosphite moiety in this compound can act as a potent phosphorus-centered nucleophile in various intermolecular reactions. This reactivity is fundamental to the construction of more complex acyclic organophosphorus compounds.
Michael-Type Additions to Unsaturated Carbonyl Compounds (e.g., enones, nitroolefins)
Dialkyl phosphites readily participate in phospha-Michael additions to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds (enones) and nitroolefins. rsc.orgresearchgate.net This reaction, also known as the Pudovik reaction, is a cornerstone for forming carbon-phosphorus bonds. In the presence of a base, the P-H tautomer of a dialkyl phosphite is deprotonated, or the trivalent P(OR)₃ form is activated, to generate a potent nucleophile that adds to the β-carbon of the Michael acceptor. rsc.org
While this compound is a trialkyl phosphite, it can react similarly, especially under conditions that promote the formation of a nucleophilic phosphorus species. The reaction with enones, such as methyl vinyl ketone or chalcones, yields γ-ketophosphonates. rsc.orgd-nb.info Similarly, addition to nitroolefins provides β-nitrophosphonates, which are valuable synthetic intermediates that can be further transformed into β-amino phosphonic acids. nih.gov The reaction conditions can be tuned to favor the 1,4-addition (Michael adduct) over the competing 1,2-addition to the carbonyl group. rsc.org
| Michael Acceptor Type | Phosphorus Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acyclic Enones (e.g., chalcones) | Diethyl Phosphonate | Lanthanide Complexes | γ-Oxophosphonates | rsc.org |
| Cyclic Enones (e.g., cyclopentenone) | Dialkyl Phosphonates | Basic Catalysts | β-Ketophosphonates | rsc.org |
| Nitroalkenes | Bifunctional N-Heterocyclic Phosphine (B1218219) (NHP)-Thioureas | Catalyst-free, r.t. | β-Nitrodiazaphosphonates | nih.gov |
| α,β-Unsaturated Esters | Diphenylphosphine Oxide | Acidic Eutectic Mixture | γ-Keto Phosphine Oxides | d-nb.info |
Cross-Coupling Reactions Involving the Phosphite Moiety
The phosphite moiety can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-phosphorus bonds, providing access to aryl- and vinylphosphonates. These reactions typically involve the coupling of a dialkyl phosphite (the P(O)H tautomer) with an aryl or vinyl halide or triflate. Both palladium and nickel complexes have proven to be effective catalysts for these transformations. nih.govacs.orgnih.govresearchgate.net
| Catalyst System | Coupling Partners | Key Features | Product | Reference |
|---|---|---|---|---|
| Nickel(II) / Ligand | Arylboronic Acids + H-Phosphites | First Ni-catalyzed example with arylboronic acids. | Arylphosphonates | nih.gov |
| Palladium / Ethylene Glycol | Chloroarenes + H-Phosphinate Esters | First general coupling with chloroarenes. | Arylphosphinates | acs.org |
| Nickel(0) Phosphite / Xantphos | Aryl Chlorides + Thiols | C-S cross-coupling; phosphite acts as a ligand. | Aryl Sulfides | acs.orgnih.gov |
| Palladium / Microwave | Aryl Boronate Esters + Dialkyl Phosphites | Direct coupling with boronate esters. | Arylphosphonates | digitellinc.com |
Role as an Acyl Anion Precursor in Cross-Benzoin Coupling Reactions
The structure of this compound suggests its potential to act as a precursor to an acyl anion equivalent, a typically challenging reactive intermediate to generate. This "umpolung" or reversal of polarity of the carbonyl carbon can be achieved through phosphonate-phosphate rearrangements. nih.gov
In a related process, acylphosphonates react with nucleophiles like cyanide to generate an intermediate that undergoes a phosphonate-phosphate rearrangement. This rearrangement expels a stable phosphate (B84403) anion and produces a carbanion equivalent to an acyl anion, which can then react with electrophiles like aldehydes in a cross-benzoin type reaction. nih.gov
A plausible, though not explicitly documented, pathway for this compound would involve an initial intramolecular reaction where the phosphite attacks the ketone, forming a cyclic phosphorane. Under basic conditions, this intermediate could rearrange via a phosphonate-phosphate type mechanism. Cleavage of a C-O bond within the ring could generate a carbanion where the original keto-carbon becomes nucleophilic. This species could then participate in C-C bond-forming reactions, effectively serving as an acyl anion precursor derived from the internal ketone. This concept is supported by rearrangements of vinyl phosphates to β-keto phosphonates, which involve C-P bond formation at a site that was originally part of a carbonyl system. uiowa.edu
Tautomerism and Reactivity of Phosphite-Phosphonate Systems
Organophosphorus compounds containing a phosphorus atom in the +3 oxidation state, such as dialkyl phosphites, exist in a tautomeric equilibrium between two forms: the phosphonate form and the phosphite form. The phosphonate form, characterized by a P-H bond and a P=O double bond, is generally the more stable of the two. The phosphite form possesses a P-O-H group. While the equilibrium usually favors the phosphonate structure, the reactivity of these systems often proceeds through the more nucleophilic trivalent phosphite tautomer. nih.govfrontiersin.orgwikipedia.org
The transformation between these tautomers is a critical aspect of their chemistry, influencing their behavior in various reactions. The kinetics of this structural disproportionation are significantly affected by the electronic properties of the substituents attached to the phosphorus atom. frontiersin.org For instance, the nature of the ester groups can influence the position of the equilibrium and the reactivity of the phosphite tautomer.
In the context of H-phosphonate chemistry, diesters are known to be key intermediates in the synthesis of various organophosphorus compounds. nih.govfrontiersin.org Their reactivity is harnessed in phosphorylation reactions, where the phosphite form acts as a nucleophile. The activation of H-phosphonate monoesters, for example with pivaloyl chloride in pyridine, can lead to the formation of tervalent phosphite species. frontiersin.org
The general tautomeric equilibrium can be represented as follows:
Palladium-Catalyzed Allylic Substitution Strategies with Related Esters
Palladium-catalyzed allylic substitution is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, with broad applications in organic synthesis. acs.org In these reactions, phosphite and phosphonate derivatives, as analogs of this compound, can serve as crucial ligands for the palladium catalyst or as nucleophiles themselves.
The versatility of this catalytic reaction allows for the use of a wide range of nucleophiles and substrates under mild conditions, often with high functional group tolerance. acs.org When phosphorus compounds are used as nucleophiles in these reactions, it provides an efficient route for the synthesis of allenylphosphonates and related compounds. organic-chemistry.org This palladium(0)-catalyzed approach to C-P bond formation has been shown to be efficient and stereoselective. organic-chemistry.org
In the context of asymmetric allylic substitution, the choice of ligand is paramount for achieving high enantioselectivity. Various monodentate P-donor ligands, including phosphites, have been explored. acs.org While diamidophosphites and phosphoramidites have often demonstrated superior enantioselectivities, phosphite ligands remain a significant class of ligands in these transformations. acs.org The development of chiral phosphite-based ligands continues to be an active area of research for achieving high levels of stereocontrol in palladium-catalyzed allylic substitutions. acs.org
The general scheme for a palladium-catalyzed allylic substitution is as follows:
The reaction proceeds via a π-allyl palladium intermediate, and the regioselectivity and stereoselectivity are often controlled by the nature of the ligand, the substrate, and the reaction conditions. Density functional theory calculations have been employed to elucidate the reaction mechanisms and understand the origins of regio- and enantioselectivities in these complex transformations. rsc.org
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a comprehensive map of the molecular framework can be constructed.
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For Dimethyl 4-oxopentan-2-yl phosphite (B83602), the spectrum is predicted to show distinct signals for each type of proton.
The six protons of the two equivalent methoxy (B1213986) groups (CH₃O) attached to the phosphorus atom are expected to appear as a doublet due to coupling with the ³¹P nucleus. The proton on the carbon atom bonded to the phosphite group (P-O-CH) would likely appear as a multiplet, further split by the adjacent methylene (B1212753) protons and the phosphorus atom. The methylene protons (CH₂) are diastereotopic and would present as a complex multiplet due to coupling with both the neighboring methine proton and the terminal methyl protons. The terminal methyl group (CH₃) of the pentyl chain is anticipated to be a singlet, being distant from other protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| P-O-CH₃ (6H) | 3.5 - 3.8 | Doublet | ³JP-H ≈ 10-12 |
| P-O-CH (1H) | 4.0 - 4.5 | Multiplet | |
| -CH₂- (2H) | 2.5 - 2.8 | Multiplet | |
| -C(O)CH₃ (3H) | 2.1 - 2.3 | Singlet |
This table is based on predicted values derived from analogous structures.
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for Dimethyl 4-oxopentan-2-yl phosphite would show distinct peaks for the methoxy carbons, the carbons of the pentyl chain, and the carbonyl carbon. Coupling between the phosphorus atom and nearby carbons (²JP-C, ³JP-C) provides valuable connectivity information.
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, a characteristic feature of ketones. libretexts.org The carbons of the methoxy groups will appear as a doublet due to coupling with the phosphorus atom. The carbons in the pentyl chain will have shifts indicative of their specific chemical environments. For instance, the carbon atom directly bonded to the phosphite oxygen (P-O-C) will be significantly shifted downfield. The presence of keto-enol tautomerism in similar compounds like 2,4-pentanedione can lead to more signals than expected from a single structure. brainly.comchegg.com
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to P-coupling) |
|---|---|---|
| C =O | 205 - 210 | Singlet |
| P-O-C H | 68 - 75 | Doublet |
| P-O-C H₃ | 52 - 55 | Doublet |
| -C H₂- | 45 - 50 | Singlet |
| -C(O)C H₃ | 29 - 32 | Singlet |
This table is based on predicted values derived from analogous structures.
³¹P NMR is a highly specific technique for analyzing phosphorus-containing compounds. brainly.com It provides crucial information about the oxidation state, coordination, and chemical environment of the phosphorus atom. The chemical shift range in ³¹P NMR is wide, allowing for clear distinction between different phosphorus species. huji.ac.il
For this compound, the phosphorus atom is in the P(III) oxidation state. Trivalent phosphites typically exhibit chemical shifts in the range of +120 to +140 ppm. nih.gov This is in stark contrast to the pentavalent phosphonates (P(V)), such as the common tautomer of dimethyl phosphite (HP(O)(OCH₃)₂), which resonate much further upfield, typically between 0 and +30 ppm. researchgate.netspectrabase.com Therefore, the ³¹P NMR spectrum would be the definitive tool to confirm the phosphite structure over its potential phosphonate (B1237965) isomer.
Predicted ³¹P NMR Data
| Phosphorus Environment | Predicted Chemical Shift (δ, ppm) |
|---|
This table is based on predicted values derived from analogous structures.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would confirm its elemental formula (C₉H₁₉O₅P).
The fragmentation of the molecule under electron ionization is expected to follow pathways characteristic of both ketones and organophosphites. jove.comnih.govnih.gov Key fragmentation mechanisms include:
α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion. jove.comlibretexts.org
McLafferty Rearrangement: A specific rearrangement involving a γ-hydrogen transfer, common in carbonyl compounds. jove.comwikipedia.org
Cleavage of P-O Bonds: Fragmentation can occur at the P-O-C or the O-CH₃ bonds, leading to the loss of methoxy groups or the entire pentyl-oxy side chain. mdpi.com
Predicted Key MS Fragments
| m/z | Identity |
|---|---|
| 238 | [M]⁺ (Molecular Ion) |
| 223 | [M - CH₃]⁺ |
| 195 | [M - C(O)CH₃]⁺ |
| 129 | [M - P(OCH₃)₂]⁺ |
| 109 | [P(O)(OCH₃)₂]⁺ (from rearrangement) |
This table presents predicted major fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be dominated by a strong, sharp absorption band for the ketone carbonyl group (C=O) stretch, typically appearing around 1715 cm⁻¹. libretexts.orgorgchemboulder.com Other significant absorptions would include those for C-O stretching from the phosphite ester and ether-like linkages, and the characteristic P-O-C stretching vibrations. The absence of a strong P=O band (typically 1250-1300 cm⁻¹) would further support the phosphite structure over a phosphonate isomer. researchgate.net
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2950 - 2850 | C-H stretch | Aliphatic |
| ~1715 | C=O stretch | Ketone |
| 1180 - 1050 | C-O stretch | Ester-like |
This table is based on characteristic frequencies for the specified functional groups.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation (Applied to related organophosphorus compounds)
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. wikipedia.orglibretexts.org While specific crystallographic data for this compound is not available, analysis of related organophosphorus compounds allows for an accurate prediction of its solid-state structure. nih.govresearchgate.net
If a suitable single crystal could be obtained, the analysis would be expected to reveal:
Geometry at Phosphorus: A trigonal pyramidal geometry around the P(III) center, consistent with other phosphite esters.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity established by NMR. For example, the P-O bond lengths would be consistent with those in other dialkyl phosphites.
Conformation: The preferred spatial arrangement of the flexible 4-oxopentan-2-yl chain.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant non-covalent interactions like hydrogen bonds or van der Waals forces.
This technique is invaluable for determining the absolute configuration of chiral centers, though none are present in this specific molecule unless it were to crystallize in a chiral space group.
Computational and Theoretical Studies of Dimethyl 4 Oxopentan 2 Yl Phosphite and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For Dimethyl 4-oxopentan-2-yl phosphite (B83602), DFT calculations can provide valuable information about its molecular geometry, orbital energies, and electron distribution, which are fundamental to understanding its reactivity.
Electronic Structure and Reactivity Descriptors:
DFT calculations can be employed to determine key parameters that describe the electronic structure and predict the reactivity of Dimethyl 4-oxopentan-2-yl phosphite. These descriptors, often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the molecule's susceptibility to nucleophilic and electrophilic attack. For instance, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Global Electrophilicity (ω) (eV) |
| Dimethyl Phosphite | -9.8 | 1.5 | 11.3 | 5.65 | 1.98 |
| Acetone | -11.2 | 2.1 | 13.3 | 6.65 | 2.34 |
| This compound | -10.5 | 0.8 | 11.3 | 5.65 | 2.56 |
Note: The data for this compound is hypothetical and extrapolated from trends observed in related molecules for illustrative purposes.
Mechanistic Studies of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For this compound, computational studies can shed light on the mechanisms of its characteristic reactions, such as the Pudovik reaction or its behavior in the presence of oxidizing or reducing agents.
Investigating Reaction Pathways:
By modeling the interaction of this compound with various reagents, it is possible to trace the reaction pathways and determine the most energetically favorable route. For example, in a reaction with an electrophile, computational models can predict whether the reaction will occur at the phosphorus atom or the oxygen of the carbonyl group. The calculated activation energies for different pathways can explain the observed regioselectivity and stereoselectivity of a reaction. researchgate.net
Transition State Analysis:
The identification and characterization of transition states are cornerstones of mechanistic studies. A transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can calculate the geometry and vibrational frequencies of transition states; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net For reactions involving this compound, such as its isomerization to a phosphonate (B1237965) or its participation in multicomponent reactions like the Kabachnik-Fields reaction, transition state analysis can reveal the intricate details of the reaction mechanism. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods are highly effective in predicting and interpreting various spectroscopic data, including NMR, IR, and UV-Vis spectra. This is particularly valuable for complex molecules where empirical interpretation can be ambiguous.
Predicting NMR Spectra:
For organophosphorus compounds, ³¹P NMR spectroscopy is a powerful analytical tool. Quantum chemical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict ³¹P NMR chemical shifts with a high degree of accuracy. rsc.orgresearchgate.net These calculations can help in assigning signals in experimental spectra, distinguishing between different isomers or conformers, and understanding the influence of the electronic environment on the phosphorus nucleus. rsc.orgresearchgate.netsemanticscholar.org For this compound, theoretical predictions of ¹H, ¹³C, and ³¹P NMR spectra would be invaluable for its structural confirmation.
Table 2: Comparison of Experimental and Hypothetical GIAO-Calculated ³¹P NMR Chemical Shifts for Selected Organophosphorus Compounds
| Compound | Experimental ³¹P Chemical Shift (ppm) | Calculated ³¹P Chemical Shift (ppm) |
| Trimethyl Phosphite | 141 | 140.5 |
| Triethyl Phosphite | 139 | 138.2 |
| This compound | N/A | ~135-145 |
Note: The calculated value for this compound is a hypothetical prediction based on the expected chemical environment of the phosphorus atom.
Interpreting Vibrational Spectra:
Theoretical calculations of vibrational frequencies can aid in the assignment of bands in infrared (IR) and Raman spectra. By modeling the vibrational modes of this compound, one can correlate specific peaks with the stretching and bending of particular bonds, such as the P-O, C=O, and C-H bonds. This can be especially useful in monitoring reaction progress where the appearance or disappearance of certain vibrational bands indicates the formation of new functional groups.
Conformational Analysis and Stereochemical Implications
The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, plays a crucial role in its physical and chemical properties. Computational methods are widely used to explore the conformational landscape of flexible molecules like this compound.
Exploring Conformational Isomers:
Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis through computational modeling can identify the most stable conformers and determine their relative energies. researchgate.netresearchgate.net This is achieved by systematically rotating the bonds and calculating the energy of each resulting structure. The results can reveal the presence of stabilizing interactions, such as intramolecular hydrogen bonds, or destabilizing steric clashes. For this compound, the relative orientation of the phosphite group and the keto-alkyl chain would significantly influence its reactivity and spectroscopic properties.
Understanding Stereochemistry:
This compound contains a stereocenter at the carbon atom bearing the phosphite group. Computational modeling can be used to study the properties of the different stereoisomers (R and S enantiomers). Furthermore, in reactions involving this compound, theoretical calculations can predict the stereochemical outcome, for instance, whether a reaction proceeds with retention or inversion of configuration at the stereocenter. This is critical for applications where stereoisomeric purity is essential.
Theoretical Modeling in Drug Design and Functional Material Design (General context)
The principles of computational chemistry applied to this compound are also central to the broader fields of drug design and functional material design.
In Drug Discovery:
Organophosphorus compounds are a significant class of molecules in medicinal chemistry. acs.org Theoretical modeling plays a vital role in structure-based drug design, where computational methods are used to predict how a molecule will bind to a biological target, such as an enzyme or a receptor. dtic.milnih.gov By calculating the binding affinity and analyzing the intermolecular interactions between the ligand and the protein, researchers can design more potent and selective drug candidates. nih.gov Although this compound itself may not be a drug, the computational approaches used to study it are the same as those employed in the development of new therapeutic agents.
In Functional Material Science:
Computational modeling is also at the forefront of designing new functional materials with specific electronic, optical, or magnetic properties. For example, phosphonate- and phosphite-containing polymers and metal-organic frameworks (MOFs) are being explored for applications in catalysis, sensing, and energy storage. acs.orgrsc.org DFT and other theoretical methods can predict the properties of these materials before they are synthesized, guiding experimental efforts towards the most promising candidates. The insights gained from studying the electronic structure and reactivity of a molecule like this compound contribute to the fundamental understanding needed to design novel materials with tailored functionalities.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Use as a Synthetic Intermediate for Complex Molecular Architectures
The strategic placement of reactive functional groups in Dimethyl 4-oxopentan-2-yl phosphite (B83602) and its analogs makes them powerful intermediates in the synthesis of intricate molecular structures. The presence of the phosphite group allows for a variety of phosphorus-centered reactions, while the keto-enol tautomerism of the 4-oxopentan-2-yl moiety provides additional reaction pathways.
Precursor for Biologically Active 1,2-Oxaphosphaheterocycles
One of the significant applications of β-keto phosphites and their derivatives is in the synthesis of 1,2-oxaphosphaheterocycles, a class of compounds that are crucial core structures in some biologically active molecules and organic materials. researchgate.net The synthesis of these six-membered rings, specifically 1,2-oxaphosphinane 2-oxides, can be achieved through various cyclization strategies. researchgate.net
A plausible pathway to a 1,2-oxaphosphinane 2-oxide starting from a compound like Dimethyl 4-oxopentan-2-yl phosphite would involve an intramolecular reaction. For instance, a related phosphanylidenecarbene has been shown to undergo intramolecular cyclization to form a phosphanaphthalene derivative. rsc.org While a different system, this demonstrates the principle of intramolecular cyclization in organophosphorus compounds. More direct cyclization strategies for forming 1,2-oxaphosphaheterocycles often involve the formation of P-O, O-C, P-C, or C-C bonds as the key ring-closing step. researchgate.net
| Precursor Type | Heterocycle Formed | Key Reaction Type | Reference |
| γ-Hydroxy phosphites | 1,2-Oxaphosphinanes | Intramolecular Cyclization | researchgate.net |
| Phosphanylidenecarbenoids | Phosphanaphthalenes | Intramolecular C-H Insertion | rsc.org |
Building Block for Quaternary Carbon Centers
The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. β-Ketophosphonates, which are structurally analogous to this compound, have been successfully employed in the stereoselective synthesis of molecules containing these challenging motifs.
A notable example is the palladium-catalyzed bisallylation of vinylethylene carbonates with β-ketophosphonates. This method allows for the efficient synthesis of (Z)-trisubstituted dihomoallylic phosphonates bearing a quaternary carbon center with good to excellent yields and high stereoselectivity. The reaction is tolerant of a wide variety of functional groups on both the β-ketophosphonate and the vinylethylene carbonate, highlighting its broad applicability.
Furthermore, monofluorinated β-ketophosphonates have been used to create fluorinated spiroepoxy alkylphosphonates, which serve as intermediates for the synthesis of compounds with tertiary and quaternary stereogenic centers. mdpi.com These examples underscore the utility of the β-keto phosphorus framework in accessing complex structures with sterically demanding carbon centers.
Development of Catalytic Systems and Ligands Based on Related Organophosphorus Compounds
The electronic and steric properties of organophosphorus compounds make them excellent ligands for transition metal catalysis and effective organocatalysts. The presence of a keto functionality in proximity to the phosphorus atom, as in this compound, can influence the catalytic activity and selectivity of systems derived from such structures.
Organocatalysis in Asymmetric Conjugate Additions
Chiral phosphite-containing compounds have been utilized as organocatalysts in asymmetric conjugate additions. For example, chiral phosphoric acids, which are derivatives of phosphites, have proven to be powerful organocatalysts for asymmetric addition reactions to imines. nih.gov In the context of conjugate additions, various organocatalysts have been developed to promote the enantioselective addition of nucleophiles to α,β-unsaturated compounds. mdpi.com
The asymmetric conjugate addition of phosphonates to enones can be effectively catalyzed by cinchona-diaminomethylenemalononitrile organocatalysts, leading to the formation of chiral γ-ketophosphonates in high yields and with excellent enantioselectivities. mdpi.com This highlights the potential for developing chiral catalysts based on the phosphite backbone for stereoselective carbon-carbon bond formation.
| Catalyst Type | Reaction | Product | Enantioselectivity |
| Chiral Phosphoric Acids | Addition to Imines | Chiral Amines | High |
| Cinchona-derived Organocatalysts | Conjugate Addition of Phosphonates to Enones | Chiral γ-Ketophosphonates | Up to 95% ee |
Transition-Metal Catalysis in Phosphorylation and Cross-Coupling Reactions
Phosphite-containing ligands are widely used in asymmetric catalysis due to their ease of synthesis and the ability to fine-tune their steric and electronic properties. nih.gov Chiral phosphine-phosphite ligands, for instance, have been successfully applied in a variety of enantioselective catalytic processes, including rhodium-catalyzed hydrogenations and hydroformylations, as well as copper-catalyzed conjugate additions. nih.gov
In the realm of cross-coupling reactions, palladium catalysts bearing phosphine (B1218219) ligands are instrumental. While direct application of this compound as a ligand is not extensively documented, related phosphonate-containing ligands have been used. For example, palladium complexes with biaryl phosphine ligands are highly effective in Suzuki-Miyaura cross-coupling reactions. nih.gov Furthermore, a phosphite-mediated reductive cross-coupling of isatins and nitrostyrenes has been developed, showcasing the role of phosphites as both mediators and potential ligands in complex transformations. nih.gov
Synthesis of Functionalized Materials and Reagents
The reactivity of the phosphite group makes it a valuable functional handle for the synthesis of novel materials and reagents with tailored properties. Phosphite-based compounds are utilized in the creation of functional polymers and as flame retardants.
Phosphorus-containing polymers are of significant interest for biomedical applications and materials science. nih.govnih.gov Functional polymers can be synthesized through the ring-opening polymerization of cyclic phosphorus-containing monomers or by post-polymerization modification of polymers with reactive phosphite groups. mdpi.commanchester.ac.uk For instance, phosphonate-functional monomers can be prepared and subsequently polymerized to create materials with specific properties. researchgate.net
In the area of materials science, phosphorus-based compounds are widely used as flame retardants. frontiersin.orgspecificpolymers.com They can act in both the gas phase by inhibiting combustion radicals and in the condensed phase by promoting char formation. mdpi.comnih.gov The incorporation of phosphite or phosphonate (B1237965) moieties into polymer backbones or as additives can significantly enhance the fire resistance of materials. researchgate.net For example, phosphonate-functionalized polypropylenes have shown potential as flame-retardant materials.
| Application Area | Compound Type | Function |
| Polymer Chemistry | Phosphonate-functional monomers | Building blocks for functional polymers |
| Materials Science | Phosphorus-based compounds | Flame retardants |
| Biomedical Applications | Phosphorus-containing polymers | Biocompatible materials |
Preparation of Extractants for Metal Ions
The presence of both a carbonyl and a phosphoryl group in β-ketophosphonates like this compound makes them effective ligands for the complexation of metal ions. acs.org This property is harnessed in the development of specialized extractants for the separation and recovery of various metals. The mechanism of extraction typically involves the formation of a chelate ring between the metal ion and the two oxygen atoms of the β-ketophosphonate, one from the carbonyl group and one from the phosphoryl group.
Research has demonstrated the immobilization of β-ketophosphonic acids on cross-linked polystyrene beads to create polymer-supported reagents for metal ion complexation. acs.org These studies have shown that the efficiency of metal ion sorption is dependent on the spatial relationship between the keto and phosphonate groups. Specifically, α-ketophosphonates were found to complex greater levels of metal ions than β-ketophosphonates, which in turn were more effective than γ-ketophosphonates. acs.org This trend is attributed to the stability of the chelate rings formed, with five- and six-membered rings being the most favorable.
The table below summarizes the metal ion affinities for polymer-supported ketophosphonate reagents.
| Metal Ion | α-ketophosphonate Affinity | β-ketophosphonate Affinity | γ-ketophosphonate Affinity |
| Eu(III) | High | Moderate | Low |
| Cu(II) | High | Moderate | Low |
| Pb(II) | High | Moderate | Low |
| Cd(II) | High | Moderate | Low |
| Co(II) | High | Moderate | Low |
| Ag(I) | High | Moderate | Low |
This table illustrates the general trend of decreasing metal ion affinity with increasing separation between the keto and phosphonate groups. acs.org
Furthermore, β-ketophosphonates have been employed in liquid-liquid extraction processes for the separation of lanthanide ions. tandfonline.com The coordinating ability of these ligands allows for the selective transfer of metal ions from an aqueous phase to an organic phase.
Synthesis of Phosphorus-Containing Flame Retardant Derivatives
Organophosphorus compounds are widely utilized as flame retardants in polymeric materials due to their ability to act in both the gas phase and the condensed phase during combustion. cnrs.frbme.hu In the gas phase, phosphorus-containing radicals can interrupt the free-radical chain reactions of combustion. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen. bme.hunih.gov
This compound can serve as a precursor for the synthesis of novel flame-retardant additives. Its reactive keto group and phosphonate functionality offer pathways for incorporation into polymer backbones or for modification to enhance its flame-retardant properties. For instance, the keto group can undergo reactions to be integrated into epoxy resins or polyesters. lsu.edunih.gov
The effectiveness of phosphorus-based flame retardants is often evaluated by parameters such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests. The incorporation of phosphonate flame retardants has been shown to significantly increase the LOI values and help materials achieve higher UL-94 ratings (e.g., V-0). cnrs.frlsu.edu Thermogravimetric analysis (TGA) is also used to assess the thermal stability and char-forming ability of the flame-retardant materials. lsu.edunih.gov
The following table presents data on the flame retardancy of an epoxy resin (EP) with and without a phosphonate flame retardant additive.
| Sample | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| Pure EP | 0 | 25.2 | V-1 |
| EP/14 wt% BDMPP | 1.11 | 33.8 | V-0 |
BDMPP (bis(2,6-dimethyphenyl) phenylphosphonate) is a novel phosphonate flame retardant. The data demonstrates the significant improvement in flame retardancy upon its addition. lsu.edu
Development of Phosphonate Derivatives with Specific Chemical Properties
The β-ketophosphonate structure of this compound makes it a valuable intermediate in organic synthesis for the creation of a variety of phosphonate derivatives with specific functionalities. organic-chemistry.orgnih.gov
Horner-Wadsworth-Emmons (HWE) Reaction: One of the most prominent applications of β-ketophosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgslideshare.netyoutube.com This reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion to produce alkenes, with a high degree of stereoselectivity for the (E)-isomer. wikipedia.orgalfa-chemistry.com The phosphonate carbanion is generated by treating the β-ketophosphonate with a base. The resulting α,β-unsaturated ketones are important building blocks in the synthesis of natural products and other complex organic molecules. researchgate.net
Synthesis of β-Hydroxyphosphonates and β-Aminophosphonates: The carbonyl group of β-ketophosphonates can be readily reduced to a hydroxyl group, leading to the formation of β-hydroxyphosphonates. researchgate.netchemrevlett.comacs.org These compounds are of interest due to their biological activities and their utility as synthetic intermediates. Similarly, β-ketophosphonates can be converted into β-aminophosphonates through various synthetic routes, including reductive amination or through the reaction with oxime phosphonates. rsc.orgfrontiersin.orgacs.org β-Aminophosphonates are phosphorus analogues of β-amino acids and are investigated for their potential pharmacological properties.
The table below outlines some of the key transformations of β-ketophosphonates and the resulting derivatives.
| Reaction | Reagents | Product Class | Significance |
| Horner-Wadsworth-Emmons | Base, Aldehyde/Ketone | (E)-α,β-Unsaturated Ketones | Synthesis of complex organic molecules wikipedia.orgslideshare.net |
| Reduction | Reducing agents (e.g., Catecholborane) | β-Hydroxyphosphonates | Biologically active compounds, synthetic intermediates researchgate.netacs.org |
| Reductive Amination/Other | Amines, Reducing agents or specialized reagents | β-Aminophosphonates | Analogues of β-amino acids with potential therapeutic applications rsc.orgacs.org |
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthetic Methodologies Utilizing the Compound's Reactivity
The development of asymmetric synthetic methodologies is a cornerstone of modern organic chemistry, and chiral organophosphorus compounds are of significant interest. Future research could focus on leveraging the unique structural aspects of Dimethyl 4-oxopentan-2-yl phosphite (B83602) to create novel chiral phosphonates. The catalytic asymmetric synthesis of C-chiral phosphonates is a field of growing importance, with various strategies being employed to achieve high enantioselectivity. mdpi.com
One potential approach involves the use of chiral catalysts to control the stereochemical outcome of reactions involving the phosphite. For instance, chiral phosphine (B1218219) oxides, in conjunction with silicon tetrachloride, have been shown to catalyze the enantioselective phosphonylation of aldehydes, yielding optically active α-hydroxyphosphonates. mdpi.com The application of such catalytic systems to Dimethyl 4-oxopentan-2-yl phosphite could lead to the synthesis of valuable chiral building blocks. Furthermore, the synthesis of new chiral monodentate phosphite ligands from axially chiral biphenols has demonstrated excellent enantioselectivity in catalytic asymmetric hydrogenation, suggesting a pathway for developing ligands derived from or incorporating the structural motifs of this compound. nih.gov
Exploration of New Reactivity Modes and Multi-Component Transformations
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. β-Ketophosphonates, a class of compounds structurally related to this compound, have been successfully employed as substrates in MCRs, such as the Biginelli reaction, to produce phosphorylated dihydropyrimidinones. semanticscholar.orgresearchgate.net This highlights the potential for this compound to participate in similar transformations.
Future research could explore the utility of this compound in a variety of MCRs to generate libraries of novel heterocyclic phosphonates. beilstein-journals.org The investigation of different catalysts and reaction conditions could unveil new reactivity modes and expand the synthetic utility of this phosphite. The one-pot, three-component reaction of 2-formylbenzoic acid with amines and dimethyl phosphite to produce isoindolin-1-one-3-phosphonates serves as another example of the potential for developing novel MCRs. researchgate.net
Integration into Sustainable Chemistry Protocols (e.g., Flow Chemistry, Metal-Free Reactions)
The principles of green chemistry are increasingly guiding synthetic methodologies towards more environmentally benign processes. Future studies on this compound could focus on its integration into sustainable chemistry protocols. This includes the development of metal-free reaction conditions, which are highly desirable to avoid the environmental and economic issues associated with metal catalysts. researchgate.net
Furthermore, the use of alternative and sustainable reaction media, such as polyethylene glycol (PEG), could be explored. A sustainable protocol for the synthesis of benzyl (B1604629) phosphonates using a PEG/KI catalytic system has been reported, demonstrating the feasibility of employing greener solvents in organophosphorus chemistry. frontiersin.org The application of microwave-assisted synthesis, both in batch and continuous flow setups, has also been shown to be an efficient, solvent-free method for reactions involving dialkyl phosphites, suggesting its potential applicability to reactions with this compound. researchgate.net
Advanced Computational Design and Predictive Modeling for Tailored Derivatives
Computational chemistry provides powerful tools for understanding reaction mechanisms and designing new molecules with desired properties. Advanced computational studies could be employed to predict the reactivity of this compound and to design tailored derivatives with specific electronic and steric properties.
For instance, computational investigations into the direct synthesis of α-hydroxymethylated enones from β-keto phosphonates have provided insights into the reaction mechanism. researchgate.net Similar studies on this compound could elucidate its tautomeric equilibria and reactivity patterns. nih.gov Density Functional Theory (DFT) calculations can be used to study the molecular properties of phosphite esters and predict their antioxidant activity, offering a theoretical framework for designing novel antioxidants based on the structure of this compound. researchgate.net
Investigation of Stereoselective Syntheses Involving the Chiral Center
The presence of a chiral center in this compound opens up possibilities for investigating stereoselective syntheses. Research in this area could focus on developing methods to control the stereochemistry at the phosphorus atom, a challenging but important goal in organophosphorus chemistry. The catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers has been achieved using chiral nucleophilic catalysis, providing a potential strategy for the enantioenriched synthesis of derivatives of this compound. nih.gov
Furthermore, the synthesis of binaphthyl-based phosphine and phosphite ligands has been a key development in asymmetric catalysis. rsc.org Future work could explore the incorporation of the chiral motif of this compound into new ligand architectures for asymmetric transformations. The development of chiral phosphine-phosphite ligands has also shown promise in asymmetric hydrogenation, indicating another potential research direction. documentsdelivered.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
